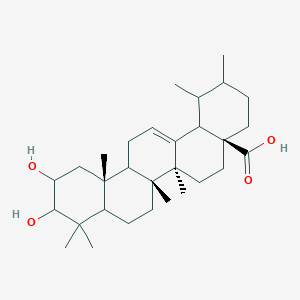

Colosolic acid; Corsolic acid; Glucosol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Colosolic acid can be synthesized through the extraction and processing of plant materials containing the compound. The process typically involves the use of binary resin bed separation technology, followed by acidification, solvent dissolution, filtration, and crystallization . This method allows for the separation and purification of colosolic acid, resulting in pure crystals with a purity of over 95% .

Industrial Production Methods: Industrial production of colosolic acid involves the extraction of the compound from plant sources such as Lagerstroemia speciosa. The process includes routine extraction, binary resin bed separation, and special acidification to change the physical and chemical characteristics of impurities . The final product is obtained through solvent dissolution, filtration, and crystallization, making it suitable for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: Colosolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the reactions involving colosolic acid include oxidizing agents, reducing agents, and solvents for dissolution and crystallization . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of colosolic acid include derivatives with enhanced bioactivity and therapeutic potential . These derivatives are often used in pharmaceutical formulations for the treatment of metabolic disorders.

Applications De Recherche Scientifique

Colosolic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds . In biology, colosolic acid is investigated for its role in cellular processes and its effects on metabolic pathways . In medicine, it is used for its anti-diabetic, anti-obesity, anti-inflammatory, and anti-cancer properties . Industrial applications include its use in the development of natural health supplements and functional foods .

Mécanisme D'action

Colosolic acid exerts its effects through multiple mechanisms. It improves the sensitivity of the insulin receptor by inhibiting protein tyrosine phosphatase, which reduces insulin receptor site activity . Additionally, it opens new pathways for insulin to enter cells, such as the GLUT4 glucose transporter, facilitating glucose uptake into muscle cells . Colosolic acid also inhibits gluconeogenesis, reducing the production of glucose in the liver . These mechanisms contribute to its anti-diabetic and anti-obesity effects .

Comparaison Avec Des Composés Similaires

Colosolic acid is structurally similar to other pentacyclic triterpenoids, such as ursolic acid and oleanolic acid . it is unique due to the presence of a 2-alpha-hydroxy group, which enhances its bioactivity and therapeutic potential . Unlike other triterpenoids, colosolic acid has shown significant anti-diabetic and anti-obesity effects, making it a valuable compound for managing metabolic disorders .

List of Similar Compounds:- Ursolic acid

- Oleanolic acid

- Asiatic acid

- Maslinic acid

Propriétés

Formule moléculaire |

C30H48O4 |

|---|---|

Poids moléculaire |

472.7 g/mol |

Nom IUPAC |

(4aS,6aS,6bR,12aR)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17?,18?,20?,21?,22?,23?,24?,27-,28+,29+,30-/m0/s1 |

Clé InChI |

HFGSQOYIOKBQOW-URAXNXGTSA-N |

SMILES isomérique |

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O |

SMILES canonique |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.